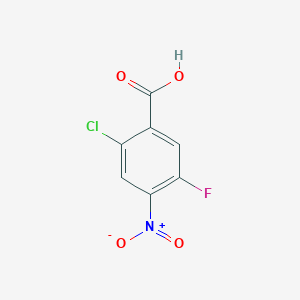

2-Chloro-5-fluoro-4-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-fluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3ClFNO4 . It is used as a pharmaceutical intermediate .

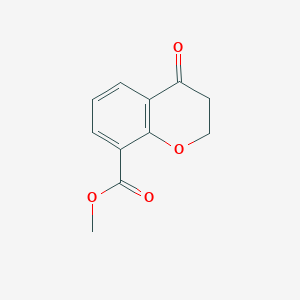

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoro-4-nitrobenzoic acid consists of a benzene ring substituted with a chloro, fluoro, and nitro group, and a carboxylic acid group . The average mass of the molecule is 219.554 Da .Physical And Chemical Properties Analysis

2-Chloro-5-fluoro-4-nitrobenzoic acid has a melting point of 146-150°C and a predicted boiling point of 364.2±42.0°C . It has a predicted density of 1.689±0.06 g/cm3 . It is soluble in methanol and is typically stored in a dry room at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

2-Chloro-5-fluoro-4-nitrobenzoic acid serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in drug development and material science. For example, its derivative, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been identified as a multireactive building block that facilitates the solid-phase synthesis of diverse heterocyclic scaffolds, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These compounds have significant importance in current drug discovery due to their broad spectrum of biological activities (Křupková et al., 2013).

Advancements in Crystal Engineering

Another fascinating application of 2-Chloro-5-fluoro-4-nitrobenzoic acid is in the field of crystal engineering. The study of molecular salts and cocrystals containing this compound has provided insights into the role of halogen bonds in crystal stabilization. For instance, a series of molecular salts synthesized through a crystal engineering approach demonstrated the occurrence of weak halogen bonds alongside strong hydrogen bonds, emphasizing the compound's utility in designing new materials with desired properties (Oruganti et al., 2017).

Drug Development and Molecular Modeling

The chemical has also been explored in drug development, particularly in the design of novel therapies for immune deficiency diseases. Its ability to form stable co-crystals with other pharmaceutical agents, like nicotinamide, showcases its potential in enhancing the stability and efficacy of therapeutic compounds. Such co-crystals exhibit higher melting points than either of the pure components, suggesting an increased thermal stability which is advantageous for pharmaceutical applications (Lemmerer et al., 2010).

Environmental and Material Sciences

In environmental science, the solubility characteristics of 2-Chloro-5-fluoro-4-nitrobenzoic acid in various organic solvents have been modeled to understand its behavior in different media. This information is critical for the environmental risk assessment of chemical compounds and their potential impact on ecosystems (Stovall et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-5-fluoro-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUZKEKXMXCKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-nitrobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2592796.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592800.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2592818.png)